1-Benzyl-5,5-dimethylimidazolidin-2-one
Overview
Description
1-Benzyl-5,5-dimethylimidazolidin-2-one (BDI) is a cyclic urea derivative. It has a molecular weight of 204.27 . The compound is often used as a catalytic ligand in various chemical reactions.
Molecular Structure Analysis
The molecular structure of 1-Benzyl-5,5-dimethylimidazolidin-2-one consists of a benzyl group attached to the nitrogen atom of a 5,5-dimethylimidazolidin-2-one ring . The InChI code for the compound is1S/C12H16N2O/c1-12(2)9-13-11(15)14(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,15)
. Physical And Chemical Properties Analysis
1-Benzyl-5,5-dimethylimidazolidin-2-one is a solid compound with a melting point range of 142 - 146 degrees Celsius .Scientific Research Applications
Antibacterial Agents
1-Benzyl-5,5-dimethylimidazolidin-2-one derivatives have shown potential as antibacterial agents. Gold(I) complexes of imidazolidin-2-ylidenes, including derivatives with benzyl groups, demonstrated active inhibition against various bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings indicate a promising avenue for developing new antibacterial agents (Özdemir et al., 2004).
Asymmetric Synthesis
The compound has been used as a chiral auxiliary in asymmetric synthesis. For instance, derivatives of 1-Benzyl-5,5-dimethylimidazolidin-2-one have been utilized in the synthesis of enantiomerically pure compounds, showcasing its versatility in organic synthesis and pharmaceutical development (Studer et al., 1995).
Catalysis in Organic Synthesis
1-Benzyl-5,5-dimethylimidazolidin-2-one derivatives have been investigated for their catalytic abilities in organic synthesis. These compounds have shown potential in facilitating asymmetric Michael reactions, which are crucial in producing various pharmaceuticals and fine chemicals (Ryoda et al., 2008).
Pharmaceutical Applications
These derivatives have shown potential in pharmaceutical applications. For example, they have been studied for their potential as monoamine oxidase inhibitors, which could be significant in treating neurodegenerative disorders like Parkinson's disease (Abbas et al., 2017).
Antidepressant Activity
Some derivatives have shown potential antidepressant activity. Research has indicated that certain compounds within this chemical class could have a different mechanism of action compared to traditional antidepressants, which opens new avenues for treating depression (Wessels et al., 1980).
Anticancer Agents
1-Benzyl-5,5-dimethylimidazolidin-2-one derivatives have been explored for their anticancer properties. For instance, Enzalutamide analogues containing this structure have shown promise in treating prostate cancer, indicating the potential for developing novel anticancer drugs (Bhole et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell), P363 (Wash contaminated clothing before reuse), P402 + P404 (Store in a dry place. Store in a closed container), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
1-benzyl-5,5-dimethylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2)9-13-11(15)14(12)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKHLLQHJQAERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)N1CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5,5-dimethylimidazolidin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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